molecular formula C10H17FN2O B1476433 (3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone CAS No. 1999767-28-0

(3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone

Cat. No. B1476433
CAS RN: 1999767-28-0
M. Wt: 200.25 g/mol
InChI Key: XMAGJQUVTSMMFC-UHFFFAOYSA-N
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Description

The compound “(3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” is a complex organic molecule that contains a fluorinated piperidine ring and a pyrrolidine ring . The piperidine and pyrrolidine rings are common structures in medicinal chemistry, often used to explore the pharmacophore space due to their sp3 hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage .


Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Specific synthesis methods for “(3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” were not found in the search results.


Molecular Structure Analysis

The molecular structure of “(3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” is characterized by a fluorinated piperidine ring and a pyrrolidine ring . These rings are saturated, allowing for a greater chance of generating structural diversity .

Scientific Research Applications

Future Directions

The future directions for research on “(3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in pyrrolidine derivatives in medicinal chemistry , this compound could be a valuable scaffold for the development of new therapeutics.

properties

IUPAC Name

(3-fluoropiperidin-1-yl)-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN2O/c11-9-2-1-5-13(7-9)10(14)8-3-4-12-6-8/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAGJQUVTSMMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCNC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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